molecular formula C30H14N2O12 B2722273 5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid CAS No. 350024-36-1

5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid

Cat. No. B2722273
CAS RN: 350024-36-1
M. Wt: 594.444
InChI Key: RYFYCPDCRKHALS-UHFFFAOYSA-N
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Description

5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid is a useful research compound. Its molecular formula is C30H14N2O12 and its molecular weight is 594.444. The purity is usually 95%.
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Scientific Research Applications

Metal-Organic Frameworks (MOFs)

This compound is instrumental in the construction of metal-organic frameworks (MOFs) that feature unique structural characteristics, such as self-interpenetrated arrays and specific pore surface properties. For instance, a (3,4,5)-connected self-interpenetrated MOF with an O-atom lined pore surface was constructed from Zn(II) and this compound, showcasing an unprecedented 1D + 2D → 3D array and exhibiting controlled drug release properties, though not focusing on drug specifics (Zhong et al., 2014).

Luminescence and Magnetic Properties

Research into lanthanide coordination polymers based on this compound has led to materials with enhanced luminescence and tunable magnetic properties. For example, highly stable lanthanide coordination polymers incorporating fluorine-substituted carboxylate and the rigid ligand phenanthroline showed efficiently sensitized luminescence over a spectral range from visible to near-infrared (NIR) region and demonstrated significant magnetic properties (Feng et al., 2019).

Coordination Polymers for Luminescence and Detection

Coordination polymers derived from this compound have been developed for their luminescent recognition properties towards small organic molecules, nitroaromatic compounds, and metal cations. Novel Cd(II) coordination networks based on this compound demonstrated high selectivity and sensitivity in detecting these entities, suggesting applications in sensing and environmental monitoring (Ren et al., 2018).

Electron Acceptors for Organic Solar Cells

This compound has also been used in the design of novel, solution-processable non-fullerene electron acceptors for organic solar cells. A derivative based on dibenzosilole and naphthalenediimide exhibited excellent solubility, thermal stability, and complementary electron energy levels with the donor polymer poly(3-hexylthiophene), leading to organic solar cells with notable power conversion efficiency (Gupta et al., 2015).

Thermal and Structural Studies

Research has also been conducted on the thermal decomposition kinetics and phase transformation kinetics of lanthanide complexes involving this compound. These studies provide insights into the thermal stability and decomposition mechanisms of such complexes, contributing to a deeper understanding of their potential applications in materials science (Qi et al., 2015).

properties

IUPAC Name

5-[13-(3,5-dicarboxyphenyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H14N2O12/c33-23-17-1-2-18-22-20(26(36)32(24(18)34)16-9-13(29(41)42)6-14(10-16)30(43)44)4-3-19(21(17)22)25(35)31(23)15-7-11(27(37)38)5-12(8-15)28(39)40/h1-10H,(H,37,38)(H,39,40)(H,41,42)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFYCPDCRKHALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C(=O)N(C2=O)C6=CC(=CC(=C6)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H14N2O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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